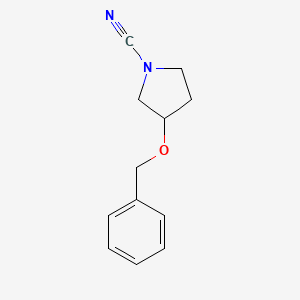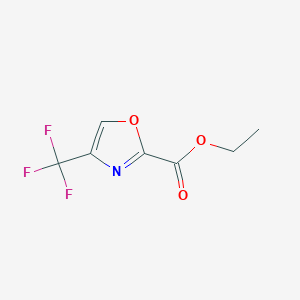
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Trifluorometil)oxazol-2-carboxilato de etilo es un compuesto químico con la fórmula molecular C7H6F3NO3 y un peso molecular de 209.12 g/mol . Es un derivado del oxazol, un compuesto heterocíclico de cinco miembros que contiene un átomo de oxígeno y uno de nitrógeno. El grupo trifluorometil unido al anillo de oxazol aumenta su estabilidad química y reactividad, convirtiéndolo en un compuesto valioso en diversas investigaciones científicas y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4-(Trifluorometil)oxazol-2-carboxilato de etilo se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclación de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción del 2-amino-4-(trifluorometil)oxazol-5-carboxilato de etilo con reactivos adecuados puede producir el compuesto deseado . La reacción típicamente requiere un catalizador y condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de 4-(Trifluorometil)oxazol-2-carboxilato de etilo a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza la producción eficiente de compuestos de alta pureza. Los métodos industriales también pueden incluir el uso de rutas sintéticas libres de metales para minimizar el impacto ambiental y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(Trifluorometil)oxazol-2-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes compuestos de oxazol funcionalizados.
Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el catalizador, juegan un papel crucial en la determinación del resultado de la reacción y el rendimiento del producto .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de ácido oxazol-4-carboxílico, mientras que las reacciones de reducción pueden producir diferentes compuestos de oxazol con grupos funcionales variables .
Aplicaciones Científicas De Investigación
El 4-(Trifluorometil)oxazol-2-carboxilato de etilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del 4-(Trifluorometil)oxazol-2-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil aumenta su afinidad de unión a las proteínas diana, lo que lleva a varios efectos biológicos. La capacidad del compuesto para formar complejos estables con iones metálicos también juega un papel en su mecanismo de acción .
Comparación Con Compuestos Similares
El 4-(Trifluorometil)oxazol-2-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-Amino-4-(trifluorometil)oxazol-5-carboxilato de etilo: Similar en estructura pero con un grupo amino en lugar de un grupo carboxilato.
Éster etílico del ácido oxazol-4-carboxílico: Carece del grupo trifluorometil, lo que da como resultado diferentes propiedades químicas.
4-Metil-2-[4-(trifluorometil)-fenil]tiazol-5-carboxilato de etilo: Contiene un anillo de tiazol en lugar de un anillo de oxazol, lo que lleva a una reactividad y aplicaciones diferentes.
El grupo trifluorometil único en el 4-(Trifluorometil)oxazol-2-carboxilato de etilo lo distingue de estos compuestos similares, proporcionando una estabilidad y reactividad mejoradas que son valiosas en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C7H6F3NO3 |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 |
Clave InChI |
DOMGONFGVHODPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CO1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


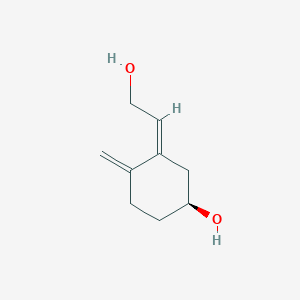
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)

![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
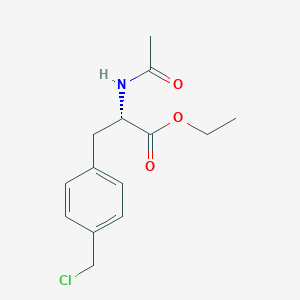
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
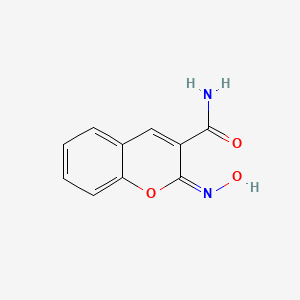
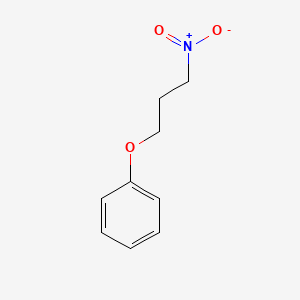
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
